molecular formula C38H48O6 B3034424 Desoxygambogenin CAS No. 173614-93-2

Desoxygambogenin

Cat. No. B3034424
CAS RN: 173614-93-2
M. Wt: 600.8 g/mol
InChI Key: BYSLEZZCJZXNQG-FZHSXGHWSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Desoxygambogenin were not found, retrosynthesis prediction with deep-learning frameworks has been used to expedite organic chemistry research . Retrosynthetic analysis, a method for planning the synthesis of organic compounds, could potentially be applied to Desoxygambogenin .


Molecular Structure Analysis

The molecular structure of Desoxygambogenin includes a double-bond stereo and 4 of 4 defined stereocentres . Techniques such as X-ray crystallography and 3D electron diffraction can be used to determine the three-dimensional molecular structure of small molecule compounds .


Chemical Reactions Analysis

While specific chemical reactions involving Desoxygambogenin were not found, the interactive chemical reaction platform, SCAN, has been developed for analyzing chemical reaction path networks .


Physical And Chemical Properties Analysis

Desoxygambogenin has a density of 1.2±0.1 g/cm3, a boiling point of 746.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 171.9±0.4 cm3, and it has 6 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

1. Cytotoxic Properties

Desoxygambogenin, along with other xanthones like gambogenin, isomoreollin B, and gambogic acid, has been identified in the dry latex of Garcinia hanburyi. These compounds have demonstrated cytotoxic properties. This suggests potential applications in cancer research, particularly in exploring natural compounds for their anti-cancer effects (Asano, Chiba, Tada, & Yoshii, 1996).

2. Anti-HIV-1 Activities

Research involving the resin and fruits of Garcinia hanburyi, which contain desoxygambogenin, has indicated significant anti-HIV-1 activities. This highlights its potential use in the development of new therapeutic agents against HIV-1 (Reutrakul et al., 2006).

Safety And Hazards

The safety data sheet for Desoxygambogenin suggests that it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for Desoxygambogenin were not found, the field of chemical research is continually evolving. Techniques such as directed evolution and antibody-drug conjugates are being explored for their potential in protein engineering and anticancer drug development .

properties

IUPAC Name

(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O6/c1-21(2)11-10-12-24(7)14-16-26-31(39)27(15-13-22(3)4)34-30(32(26)40)33(41)28-19-25-20-29-36(8,9)44-37(35(25)42,18-17-23(5)6)38(28,29)43-34/h11,13-14,17,19,25,29,39-40H,10,12,15-16,18,20H2,1-9H3/b24-14+/t25-,29+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSLEZZCJZXNQG-FZHSXGHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315081
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxygambogenin

CAS RN

173614-93-2
Record name (-)-Desoxygambogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173614-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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